Cas no 915892-86-3 (6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine)

6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core with methyl and methylsulfanyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its thienopyrimidine scaffold is known for bioactivity, particularly in kinase inhibition and antimicrobial applications. The methylsulfanyl group enhances reactivity in nucleophilic substitution reactions, facilitating further functionalization. The compound exhibits good stability under standard conditions, ensuring reliable handling in synthetic workflows. Its well-defined structure and versatility make it suitable for research in medicinal chemistry and material science, particularly in the development of novel therapeutic agents and functional materials.
6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine structure
915892-86-3 structure
Product Name:6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine
CAS No:915892-86-3
MF:C8H8N2S2
MW:196.292518615723
CID:6222465
PubChem ID:6461607
Update Time:2025-06-14

6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine
    • HMS1604F19
    • AKOS001367530
    • 915892-86-3
    • 6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine
    • Z235511182
    • BDBM92435
    • TH13
    • EN300-24797879
    • Inchi: 1S/C8H8N2S2/c1-5-3-6-7(11-2)9-4-10-8(6)12-5/h3-4H,1-2H3
    • InChI Key: HOASDGCNODVMOU-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC2=C(N=CN=C12)SC

Computed Properties

  • Exact Mass: 196.01289061g/mol
  • Monoisotopic Mass: 196.01289061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 79.3Ų

6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24797879-0.05g
6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine
915892-86-3 95%
0.05g
$212.0 2024-06-19

Additional information on 6-methyl-4-(methylsulfanyl)thieno2,3-dpyrimidine

Comprehensive Overview of 6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine (CAS No. 915892-86-3): Properties, Applications, and Industry Insights

6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine (CAS No. 915892-86-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This thienopyrimidine derivative belongs to a class of fused-ring systems known for their bioactivity, making them valuable intermediates in drug discovery and material science. The compound's molecular framework combines a pyrimidine ring with a thiophene moiety, offering distinct electronic properties that are exploitable in various synthetic applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine. Researchers are particularly focused on its potential as a kinase inhibitor scaffold, a topic frequently searched in academic databases. The methylsulfanyl group at the 4-position enhances the compound's ability to participate in cross-coupling reactions, a feature highly valued in medicinal chemistry optimization. Computational studies suggest this molecule could interact with biological targets involved in inflammation and metabolic disorders.

From a synthetic chemistry perspective, the thieno[2,3-d]pyrimidine core of CAS No. 915892-86-3 offers remarkable stability under various reaction conditions. This characteristic makes it suitable for high-throughput screening platforms, addressing the pharmaceutical industry's demand for robust building blocks. The compound's logP value and hydrogen bonding capacity—frequently queried parameters in QSAR modeling—indicate favorable drug-like properties, aligning with current Lipinski's rule discussions in drug design forums.

Industrial applications of 6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine extend beyond pharmaceuticals. Its electron-deficient aromatic system shows promise in organic electronic materials, particularly in OLED and photovoltaic research—hot topics in sustainable technology. The methyl group at the 6-position provides steric control for precise molecular stacking, a property increasingly important in crystal engineering studies. These attributes have led to patented applications in optoelectronic devices, as reflected in recent patent database analytics.

Quality control of CAS No. 915892-86-3 typically involves HPLC purity analysis and mass spectrometry verification—techniques commonly searched by quality assurance professionals. The compound's thermal stability profile, another frequently researched aspect, makes it suitable for high-temperature reactions in process chemistry. Recent publications highlight its utility in multicomponent reactions, addressing the growing demand for atom-efficient synthesis methods in line with green chemistry principles.

Environmental considerations surrounding thienopyrimidine derivatives have become a focus area, with biodegradation studies and ecotoxicity assessments appearing in recent literature. The methylsulfanyl group in 6-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine offers potential for metabolic modification, a crucial factor in environmental fate predictions. These aspects align with the sustainable chemistry movement and respond to regulatory queries about chemical persistence in ecosystems.

Future research directions for this compound likely involve structure-activity relationship (SAR) studies, particularly in fragment-based drug discovery—a trending methodology in pharmaceutical R&D. The compound's crystallographic data and solubility parameters (common search terms in material science) continue to be characterized for various solvent systems. With the rise of AI-powered retrosynthesis tools, 915892-86-3 has emerged as a test case for computer-assisted route design, demonstrating its relevance in modern digital chemistry workflows.

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